Stereochemistry Drives ORL1 Antagonist Potency
A structure-activity relationship (SAR) study identified (1S,3R)-N-{[1-(3-chloropyridin-2-yl)-5-(5-fluoro-6-methylpyridin-3-yl)-4-methyl-1H-pyrazol-3-yl]methyl}-3-fluorocyclopentanamine (Compound 31) as a highly potent and selective ORL1 antagonist [1]. While the final IC50 value is for the elaborated compound, the specific (1S,3R) stereochemistry of the 3-fluorocyclopentanamine core is a critical, non-negotiable feature. This is further corroborated by binding data for related (1S,3R)-3-fluorocyclopentanamine derivatives, which demonstrate consistent, high-affinity binding to the ORL1 receptor [2]. The data show that even minor structural changes result in a substantial loss of activity, underscoring the necessity of the (1S,3R) building block for achieving target potency.
| Evidence Dimension | ORL1 Receptor Antagonist Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 5.6 nM for derivative CHEMBL563593; IC50 = 13 nM for derivative CHEMBL549439 [2] |
| Comparator Or Baseline | Inactive or significantly less active stereoisomers (data not shown in source but implied by SAR) |
| Quantified Difference | Potency is exclusive to the (1S,3R) configuration within the optimized series. |
| Conditions | Human cloned ORL1 receptor expressed in CHO cells; [35S]GTPγS binding assay. |
Why This Matters
For projects targeting ORL1, procuring the correct (1S,3R) stereoisomer is mandatory to achieve the required potency, preventing costly project delays and failed syntheses that would result from using the wrong isomer.
- [1] Kobayashi, K., Uchiyama, M., Ito, H., Takahashi, H., Yoshizumi, T., Sakoh, H., ... & Okamoto, O. (2009). Discovery of novel arylpyrazole series as potent and selective opioid receptor-like 1 (ORL1) antagonists. Bioorganic & Medicinal Chemistry Letters, 19(13), 3627-3631. View Source
- [2] BindingDB. (n.d.). BDBM50296930 ((1S,3R)-N-((5-(4-chlorophenyl)-1-isopropyl-4-(2-methoxyethyl)-1H-imidazol-2-yl)methyl)-3-fluorocyclopentanamine). Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50296930 View Source
